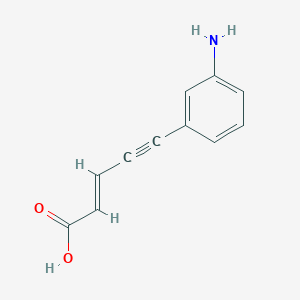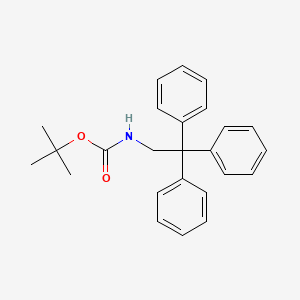
7-Fluorochromane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluorochromane-2-carbaldehyde is an organic compound characterized by a chromane ring substituted with a fluorine atom at the 7th position and an aldehyde group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorochromane-2-carbaldehyde typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the chromane ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formylation: Introduction of the aldehyde group at the 2nd position. This can be done using Vilsmeier-Haack reaction, where the chromane derivative is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Fluorochromane-2-carboxylic acid.
Reduction: 7-Fluorochromane-2-methanol.
Substitution: Various substituted chromane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Fluorochromane-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Fluorochromane-2-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
6-Fluorochromane-2-carbaldehyde: Similar structure but with the fluorine atom at the 6th position.
7-Fluorochromane-4-carbaldehyde: Fluorine atom at the 7th position but with the aldehyde group at the 4th position.
Uniqueness: 7-Fluorochromane-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the fluorine atom and the aldehyde group significantly influences the compound’s interaction with other molecules and its overall stability.
Eigenschaften
Molekularformel |
C10H9FO2 |
|---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
7-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5-6,9H,2,4H2 |
InChI-Schlüssel |
WRQBKTZGUHYILB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)F)OC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12841049.png)
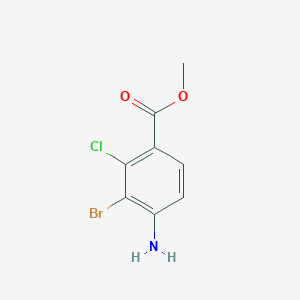
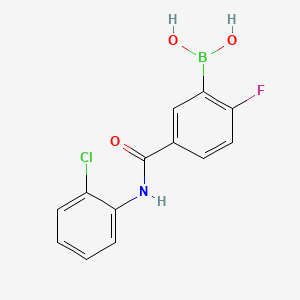
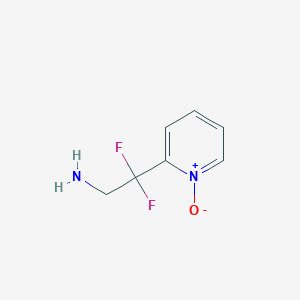
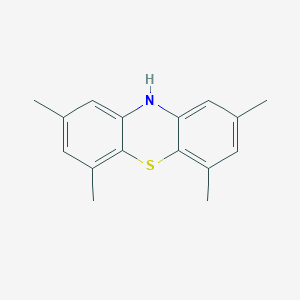
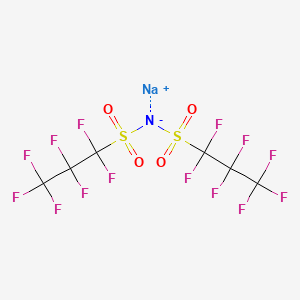
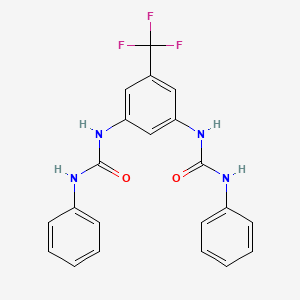
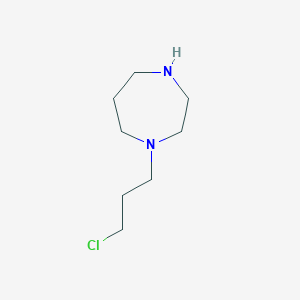
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
